

Spectroscopic Profile of N-(4-Aminophenyl)nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Aminophenyl)nicotinamide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(4-Aminophenyl)nicotinamide**. The information presented herein is essential for its identification, characterization, and quality control in research and development settings. This document outlines predicted and observed spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

N-(4-Aminophenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide, a form of vitamin B3. The structure incorporates a nicotinamide moiety linked to a 4-aminophenyl group via an amide bond.

Molecular Formula: $C_{12}H_{11}N_3O$

Molecular Weight: 213.24 g/mol

CAS Number: 19060-64-1[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(4-Aminophenyl)nicotinamide**. Where experimental data for the specific molecule is not

available, predicted values and data from closely related compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-(4-Aminophenyl)nicotinamide** by providing information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms. The data presented below is based on analysis of the constituent parts of the molecule and known chemical shift ranges for similar functional groups.

Table 1: Predicted ^1H NMR Spectroscopic Data for **N-(4-Aminophenyl)nicotinamide**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.0 - 8.8	Doublet	1H	H-2 (Nicotinamide ring)
~8.7 - 8.5	Doublet	1H	H-6 (Nicotinamide ring)
~8.2 - 8.0	Doublet of Triplets	1H	H-4 (Nicotinamide ring)
~7.5 - 7.3	Multiplet	1H	H-5 (Nicotinamide ring)
~7.3 - 7.1	Doublet	2H	H-2', H-6' (Aminophenyl ring)
~6.7 - 6.5	Doublet	2H	H-3', H-5' (Aminophenyl ring)
~10.2	Singlet	1H	Amide N-H
~5.0	Singlet	2H	Amine -NH ₂

Solvent: DMSO- d_6

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **N-(4-Aminophenyl)nicotinamide**

Chemical Shift (δ) ppm	Assignment
~165	C=O (Amide)
~152	C-2 (Nicotinamide ring)
~148	C-6 (Nicotinamide ring)
~145	C-4' (Aminophenyl ring)
~135	C-4 (Nicotinamide ring)
~130	C-3 (Nicotinamide ring)
~128	C-1' (Aminophenyl ring)
~124	C-5 (Nicotinamide ring)
~122	C-2', C-6' (Aminophenyl ring)
~114	C-3', C-5' (Aminophenyl ring)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **N-(4-Aminophenyl)nicotinamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (Amine and Amide)
3100 - 3000	Medium	C-H stretching (Aromatic)
~1660	Strong	C=O stretching (Amide I)
1600 - 1450	Medium to Strong	C=C stretching (Aromatic rings)
1550 - 1510	Strong	N-H bending (Amide II)
1300 - 1200	Medium	C-N stretching (Aromatic amine and amide)
850 - 800	Strong	C-H out-of-plane bending (p-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data for **N-(4-Aminophenyl)nicotinamide**

m/z	Ion
213.09	[M] ⁺ (Molecular Ion)
214.09	[M+H] ⁺
122.04	[C ₆ H ₄ N ₂ O] ⁺ (Nicotinamide fragment)
106.05	[C ₅ H ₄ NCO] ⁺
92.06	[C ₆ H ₆ N] ⁺ (Aniline fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).
- Sample Preparation: Approximately 5-10 mg of **N-(4-Aminophenyl)nicotinamide** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Tetramethylsilane (TMS) is used as an internal standard.
- ^1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

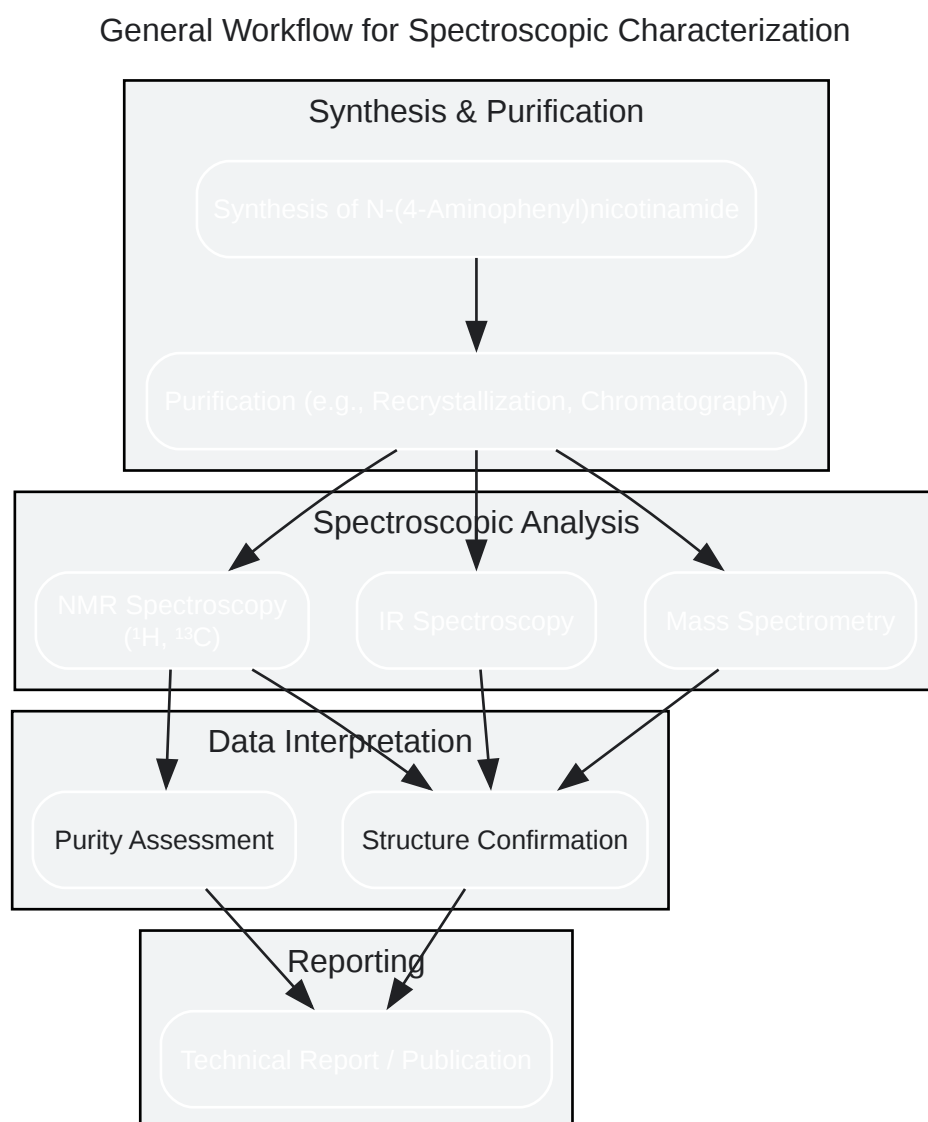
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 $\mu\text{g/mL}$).

- **Data Acquisition:** The sample solution is introduced into the ion source. For ESI, the analysis is typically performed in positive ion mode to observe the protonated molecule $[M+H]^+$.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.

Caption: Chemical structure of **N-(4-Aminophenyl)nicotinamide**.



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Caption: Workflow for spectroscopic characterization of a synthesized compound.

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References

- 1. 19060-64-1|N-(4-Aminophenyl)nicotinamide|BLD Pharm [bldpharm.com]
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